3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid
Overview
Description
Fmoc-dl-isoser-oh
Mechanism of Action
Target of Action
The primary target of Fmoc-dl-isoser-oh is the amine group in amino acids . It is used as a protecting group for amines during peptide synthesis .
Mode of Action
Fmoc-dl-isoser-oh acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . The Fmoc group is then removed by a base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc-dl-isoser-oh is integral to the solid-phase peptide synthesis (SPPS) . This process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to insoluble polymer beads. The Fmoc group protects the amine group of the incoming amino acid during the coupling process .
Result of Action
The use of Fmoc-dl-isoser-oh enables the efficient and accurate synthesis of peptides. By protecting the amine group during synthesis, it prevents unwanted side reactions, ensuring the correct sequence and structure of the final peptide product .
Action Environment
The action of Fmoc-dl-isoser-oh is influenced by the conditions of the peptide synthesis process. The efficiency of the Fmoc group’s attachment and removal can be affected by factors such as the pH of the solution, the temperature, and the presence of other reactive groups .
Biochemical Analysis
Biochemical Properties
Fmoc-dl-isoser-oh is frequently used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Cellular Effects
The cellular effects of Fmoc-dl-isoser-oh are primarily related to its role as a protecting group in peptide synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Molecular Mechanism
The molecular mechanism of Fmoc-dl-isoser-oh involves its role as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The temporal effects of Fmoc-dl-isoser-oh in laboratory settings are related to its use in peptide synthesis . The Fmoc group is rapidly removed by base . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Metabolic Pathways
The metabolic pathways involving Fmoc-dl-isoser-oh are primarily related to its role in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Transport and Distribution
Due to its role in peptide synthesis, it is likely that it is transported and distributed in a manner similar to other peptide synthesis reagents .
Subcellular Localization
Given its role in peptide synthesis, it is likely that it is localized in the same subcellular compartments where peptide synthesis occurs .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFCRVWLJFLVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570239 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161125-36-6 | |
Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-hydroxypropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161125-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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